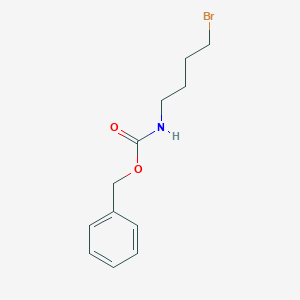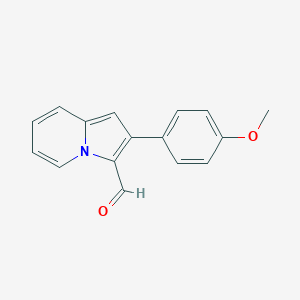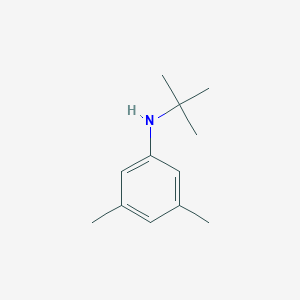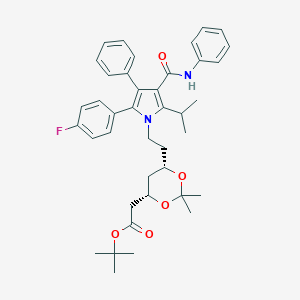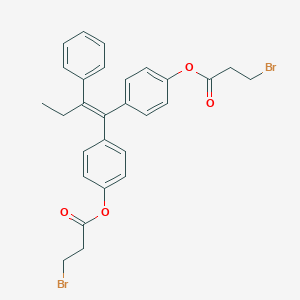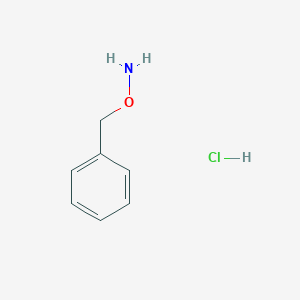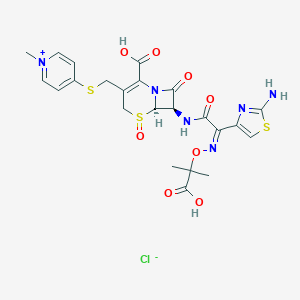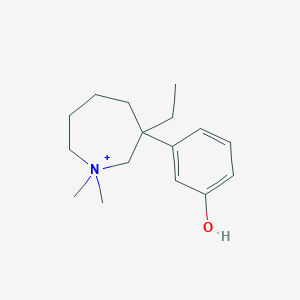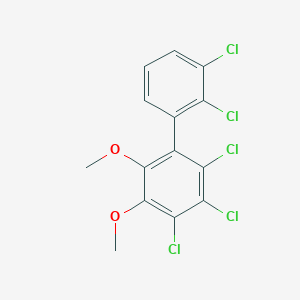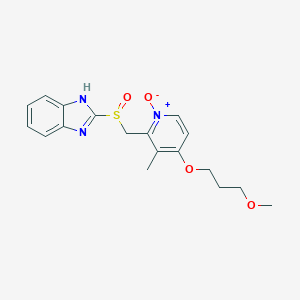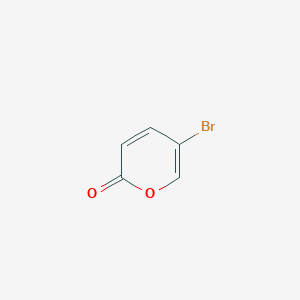
5-bromo-2H-pyran-2-one
Übersicht
Beschreibung
5-Bromo-2H-pyran-2-one is a compound that has been synthesized and studied for various chemical properties and reactions. It serves as an important intermediate in organic synthesis.
Synthesis Analysis
- The synthesis of derivatives of 5-bromo-2H-pyran-2-one involves Pd(0)-catalyzed coupling reactions, which are applicable to a range of substrates including enol triflates (Liu & Meinwald, 1996).
- Another method involves the Pd-catalyzed heteroarylation, using 2-indolylstannanes or 2-indolylzinc halides to be coupled with 5-bromopyridin-2-ones or 5-bromopyran-2-one (Danieli et al., 1998).
Molecular Structure Analysis
- The molecular structure of derivatives like 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones has been determined by spectroscopic methods and X-ray crystallographic studies (Jindal et al., 2014).
Chemical Reactions and Properties
- 5-Bromo-2H-pyran-2-ones undergo various chemical reactions including oxidative transformations under NHC catalyst to produce 2H-pyran-2-ones or chiral dihydropyranones (Wang et al., 2013).
Physical Properties Analysis
- The physical properties of related compounds like pyrazol-5(4H)-ones, which can be synthesized using a one-pot sequential Michael addition/dearomative bromination reaction, have been studied. These compounds show high yields and excellent diastereoselectivities (Wang et al., 2013).
Chemical Properties Analysis
- The chemical properties of 5-bromo-2H-pyran-2-one derivatives can be explored through various synthesis methods and subsequent reactions. For instance, the synthesis of pyrazolo[1,5-c]quinazoline derivatives involves a copper-catalyzed tandem reaction, showcasing the chemical versatility of the compound (Guo et al., 2013).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis :
- It is used in the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles, which are further transformed to 2-ethoxy-2H-pyrans (Zhuo, Wyler, & Schenk, 1995).
- It helps in synthesizing new 2-substituted-4-(5-bromo-4-hydroxy-6-methyl-2H-pyran-2-one-3-yl)thiazoles (Prakash et al., 2007).
Total Synthesis of Vitamin D Derivatives :
- It is a key compound in this synthesis process (Kotretsou & Georgiadis, 2000).
Cancer Research :
- A derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways (Yu, Dou, & Jia, 2016).
Biomedical Applications :
- A synthesized compound involving 5-bromo-2H-pyran-2-one shows promise for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Photochemistry and Cytotoxicology :
- Its derivatives, such as 2H-naphtho[1,2-b]pyran and photodimers, have potential applications in these fields (Ota et al., 2015).
Diels-Alder Cycloadditions :
- It serves as an ambiphilic diene for these reactions (Posner, Afarinkia, & Dai, 2003).
Cycloaddition Reactions :
- It undergoes reactions to form various chemical structures, demonstrating its versatility (Ruzziconi, Naruse, & Schlosser, 1991).
Biologically Active Molecules :
- The compound facilitates the creation of enantioenriched, multiply substituted pyrazolin-5-one derivatives, which are biologically active (Wang et al., 2013).
Chemoenzymatic Synthesis :
- It helps in preparing (6R)-5,6-dihydro-2H-pyran-2-one, a structural motif found in many biologically active lactones (Carrera, Brovetto, & Seoane, 2013).
Highly Substituted CF3-dihydropyrans :
- These compounds, derived from 5-bromo-2H-pyran-2-one, are used as versatile building blocks in chemical syntheses (Donslund et al., 2015).
Zukünftige Richtungen
The future directions of research on 5-bromo-2H-pyran-2-one could include further studies on its synthesis, chemical reactions, and potential applications. For instance, a study showed that a new 2-pyrone derivative synergistically enhances radiation sensitivity in human cervical cancer cells, suggesting potential applications in cancer treatment .
Relevant Papers Several papers have been published on the synthesis and properties of 2H-pyran-2-ones, including 5-bromo-2H-pyran-2-one . These papers provide valuable insights into the synthesis, reactions, and potential applications of these compounds.
Eigenschaften
IUPAC Name |
5-bromopyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVYSCRNVBXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455353 | |
| Record name | 5-bromo-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2H-pyran-2-one | |
CAS RN |
19978-33-7 | |
| Record name | 5-bromo-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



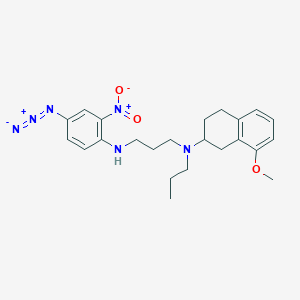
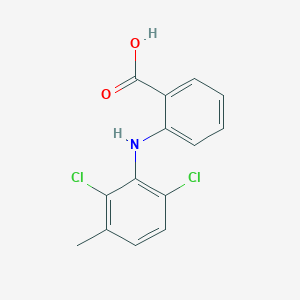
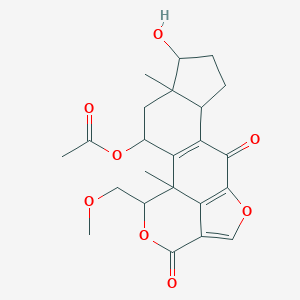
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
